N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine
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Overview
Description
N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound with a molecular formula of C16H22FN7. This compound is characterized by the presence of a fluoropyrimidine moiety, which is known for its significant biological and chemical properties. The compound’s structure includes a piperazine ring, which is often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate. One common method involves the nucleophilic substitution of a fluoropyrimidine precursor with an ethylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-4-fluoroaniline
- N-Ethyl-2,6-diamino-4-fluoropyridinium triflate
- N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine
Uniqueness
N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its specific combination of a fluoropyrimidine and a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN7/c1-3-12-14(17)15(21-11-20-12)24-9-7-23(8-10-24)13-5-6-19-16(22-13)18-4-2/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHHNSYHHZKDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=NC=C3)NCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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